![molecular formula C17H12FN5S B2512680 3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894052-70-1](/img/structure/B2512680.png)
3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C17H12FN5S and its molecular weight is 337.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis, crystal structure characterization, and theoretical studies of triazole pyridazine derivatives highlighted their significant anti-tumor and anti-inflammatory activities. Density Functional Theory (DFT) calculations and Hirshfeld surface analysis were used to explore the molecular properties and interactions of these compounds (Sallam et al., 2021).
Biological and Medicinal Applications
Antimicrobial evaluations of a series of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines demonstrated potent antimicrobial agents through an iodine(III)-mediated oxidative approach (Prakash et al., 2011).
Anti-diabetic drug development with triazolo-pyridazine-6-yl-substituted piperazines showed potential as medications through Dipeptidyl peptidase-4 (DPP-4) inhibition, offering a new approach to manage diabetes (Bindu et al., 2019).
Antiviral activity against hepatitis-A virus (HAV) was observed in novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives, with one compound showing notably high effectiveness (Shamroukh & Ali, 2008).
Chemical and Pharmacological Innovations
Design and synthesis of PI3K inhibitors for cancer treatment were advanced by modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, leading to compounds with reduced toxicity and potent antiproliferative activities (Wang et al., 2015).
Discovery of AZD3514 , a small-molecule androgen receptor downregulator for advanced prostate cancer treatment, highlights the potential of [1,2,4]triazolo[4,3-b]pyridazine derivatives in targeting hormone-sensitive pathways (Bradbury et al., 2013).
Herbicidal activity was demonstrated in substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, showcasing broad-spectrum effectiveness at low application rates, indicating their utility in agricultural applications (Moran, 2003).
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo [4,3-a] pyrazine derivatives, have been shown to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .
Mode of Action
Similar compounds have been shown to inhibit the growth of cancer cells by inhibiting the expression of c-met and vegfr-2 . This suggests that 3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine may interact with its targets in a similar manner.
Biochemical Pathways
The inhibition of c-met and vegfr-2 kinases can affect multiple downstream pathways, including those involved in cell proliferation, survival, and angiogenesis .
Result of Action
Similar compounds have been shown to inhibit the growth of cancer cells in a dose-dependent manner and induce late apoptosis .
properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5S/c18-13-6-2-1-5-12(13)11-24-17-21-20-16-9-8-15(22-23(16)17)14-7-3-4-10-19-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQFCHPNGUOMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
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